molecular formula C10H11ClO3 B2718397 2-(3-Chloro-4-methoxyphenyl)propanoic acid CAS No. 65502-37-6

2-(3-Chloro-4-methoxyphenyl)propanoic acid

Cat. No.: B2718397
CAS No.: 65502-37-6
M. Wt: 214.65
InChI Key: DCMZYACXRFUQET-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO3. It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-methoxyphenyl)propanoic acid typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-chloro-4-methoxybenzoic acid, while reduction could produce 2-(3-chloro-4-methoxyphenyl)propanol .

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)propionic acid
  • 3-(4-Methoxyphenyl)propionic acid
  • 3-(4-Chlorophenoxy)propionic acid
  • 3-(4-Cyanophenyl)propionic acid

Comparison: Compared to these similar compounds, 2-(3-Chloro-4-methoxyphenyl)propanoic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This dual substitution pattern can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6(10(12)13)7-3-4-9(14-2)8(11)5-7/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMZYACXRFUQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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